5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The adamantane moiety, a tricyclic hydrocarbon, is known for its rigidity and stability, making it a valuable structural component in various chemical and pharmaceutical applications. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of adamantane derivatives with thiadiazole precursors. One common method includes the cyclization of adamantane-substituted hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the thiadiazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where various electrophiles can replace the hydrogen atom, forming new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Studied for its antiviral, antibacterial, and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: Utilized in the development of new materials with enhanced stability and performance, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that enhances binding affinity and specificity. The thiadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Rimantadine: Another antiviral drug related to amantadine.
Uniqueness: 5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties
Properties
CAS No. |
247225-34-9 |
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Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
5-(2-adamantyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H17N3S/c13-12-15-14-11(16-12)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,13,15) |
InChI Key |
ZVYIFCMSFFUSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=NN=C(S4)N |
Origin of Product |
United States |
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